molecular formula C16H15N3O2S B5589776 1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B5589776
M. Wt: 313.4 g/mol
InChI Key: YDMIVFLMTNEZRD-UHFFFAOYSA-N
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Description

The compound of interest is structurally related to several heterocyclic compounds that have been synthesized and studied for their interesting chemical properties and potential applications. The presence of a triazole ring, a furan moiety, and an ethanone group suggests that it would exhibit unique physical and chemical properties, making it a compound of interest in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Research on similar compounds involves the synthesis of derivatives through reactions such as the Meerwein arylation, bromination, and subsequent reactions with various nucleophiles. For example, compounds have been synthesized by reacting triazole-thiol with bromo-ethanone derivatives under specific conditions to form complex heterocycles (Obushak et al., 2008).

Molecular Structure Analysis

Structural characterization often involves X-ray crystallography, NMR spectroscopy, and computational methods like DFT studies. These analyses provide insights into the molecular conformation, electronic structure, and intermolecular interactions influencing the compound's properties and reactivity (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the triazole ring, the furan moiety, and the ketone group. These sites can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions. The synthesis of triazole derivatives via azide-ketone cycloaddition highlights the compound's reactivity and potential for generating a diverse array of derivatives with varying properties (Ramachary et al., 2015).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-11(2)12(8-10)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMIVFLMTNEZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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